molecular formula C28H26N4O4S B2603278 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-52-3

3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Katalognummer: B2603278
CAS-Nummer: 865655-52-3
Molekulargewicht: 514.6
InChI-Schlüssel: FKHMXUSIQUEVIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.167 g/mol
InChIInChI=1S/C28H26N4O4S/...
CAS NumberNot provided

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Core Structure :
    • This involves cyclization reactions using appropriate precursors like pyridine derivatives and carbonyl compounds.
  • Introduction of Functional Groups :
    • Urea moieties can be introduced via reactions with isocyanates.
  • Final Modifications :
    • Additional steps to modify the ethoxy and pyrido groups may enhance biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For example:

  • A study on related pyrido[1,2-a]pyrimidine derivatives demonstrated inhibition of various cancer cell lines including breast and lung cancers at concentrations as low as 10 µM .

The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Potential targets include:

  • MAPK Pathway : Inhibition of the MEK-MAPK pathway has been documented in related compounds, suggesting a similar action for this molecule .

Case Studies

  • In Vivo Studies :
    • In a rat model, administration of related compounds resulted in significant inhibition of pMAPK in liver and lung tissues after both oral and intravenous dosing. The inhibition rates ranged from 57% to 99% depending on the dose and route of administration .
  • In Vitro Assays :
    • Cell viability assays indicated that the compound could reduce viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly compared to controls .

Structure-Activity Relationship (SAR)

The presence of the ethoxy group at the para position on the phenyl ring appears to enhance lipophilicity and potentially improve cellular uptake. Variations in substituents on the pyrido ring also affect biological activity; for instance:

Compound VariationObserved Activity
Ethoxy vs. Methoxy SubstituentEthoxy shows higher activity
Positioning of Functional GroupsChanges in potency observed

Eigenschaften

IUPAC Name

4-(4-ethoxyphenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-2-36-20-13-11-19(12-14-20)32-26(34)25-21-8-4-3-5-9-22(21)37-27(25)31(28(32)35)17-18-16-24(33)30-15-7-6-10-23(30)29-18/h6-7,10-16H,2-5,8-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMXUSIQUEVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC6=C3CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.